molecular formula C26H34ClN3O4 B12348118 (2R)-7-chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide (Valemetostat)

(2R)-7-chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide (Valemetostat)

Cat. No.: B12348118
M. Wt: 488.0 g/mol
InChI Key: KPEYOBFEFKAZRX-UCMPUSQISA-N
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Description

Valemetostat, also known as valemetostat tosilate, is a novel therapeutic compound developed by Daiichi Sankyo Company, Limited. It is a selective dual inhibitor of the enzymes enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2). These enzymes are involved in the regulation of gene expression through histone methylation, which plays a crucial role in the development and progression of various cancers, including non-Hodgkin lymphomas and adult T-cell leukemia/lymphoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valemetostat is synthesized through a multi-step chemical process. The synthesis involves the formation of a benzodioxole core structure, followed by the introduction of various functional groups, including a chloro group, a dimethylamino group, and a carboxamide group. The key steps in the synthesis include:

Industrial Production Methods

The industrial production of valemetostat involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity of the final product. The production process includes rigorous quality control measures to ensure that the compound meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Valemetostat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of valemetostat. These derivatives can have different biological activities and properties, which can be explored for potential therapeutic applications .

Scientific Research Applications

Valemetostat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Valemetostat exerts its effects by inhibiting the histone-lysine N-methyltransferases EZH1 and EZH2. These enzymes are responsible for the tri-methylation of lysine 27 on histone H3 (H3K27me3), a modification that leads to the repression of tumor suppressor genes. By inhibiting EZH1 and EZH2, valemetostat reduces the levels of H3K27me3, thereby reactivating tumor suppressor genes and inhibiting cancer cell proliferation . The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell growth and differentiation .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H34ClN3O4

Molecular Weight

488.0 g/mol

IUPAC Name

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18,20H,7-10,13H2,1-6H3,(H,28,31)/t17?,18?,20?,26-/m1/s1

InChI Key

KPEYOBFEFKAZRX-UCMPUSQISA-N

Isomeric SMILES

CC1=CC(=NC(=O)C1CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C

Canonical SMILES

CC1=CC(=NC(=O)C1CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C

Origin of Product

United States

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